Diethyl(vinyl)phosphonate, also known as vinylphosphonic acid diethyl ester, is an organic molecule (PubChem: ) with the chemical formula C6H13O3P. It is a colorless liquid at room temperature and is a valuable precursor in organic synthesis (1).
The key feature of DEVP's structure is the central phosphorus (P) atom bonded to a vinyl group (CH2=CH) and an ethoxy group (C2H5O) on one side, and another ethoxy group on the other side (2). This creates a phosphonate group (P(O)(OR)(OR)), where R represents the ethyl groups (C2H5). The double bond of the vinyl group and the presence of the electron-withdrawing phosphonate group contribute to the molecule's reactivity (1).
DEVP's significance lies in its ability to participate in various organic reactions. Here are two important examples:
Balanced chemical equation (general):
DEVP + ArB(OH)2 + Pd catalyst -> Ar-CH=CH-PO(OEt)2 + H2O + Other byproducts
(Ar represents an aryl group, Et represents ethyl)
Balanced chemical equation (general):
DEVP + R-NH2 -> R-N(H)-CH2-CH2-PO(OEt)2
(R represents an alkyl or aryl group)
DEVP serves as a valuable building block for the synthesis of diverse organic molecules due to its reactive vinyl group and readily modifiable diethyl phosphonate moiety. Here are two prominent examples:
DEVP serves as a model compound in research exploring various aspects of phosphorus chemistry. Studies investigate its reactivity, physical properties, and potential applications in areas like:
DEVP's unique chemical properties are being investigated for potential applications in material science, such as:
Acute Toxic